3-(aminomethyl)-2,6-dichlorobenzoic acid hydrochloride
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Overview
Description
3-(aminomethyl)-2,6-dichlorobenzoic acid hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an aminomethyl group attached to a dichlorobenzoic acid moiety, making it a versatile reagent in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-2,6-dichlorobenzoic acid hydrochloride typically involves the reaction of 2,6-dichlorobenzoic acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is typically purified through recrystallization or chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-2,6-dichlorobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(aminomethyl)-2,6-dichlorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in protein binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-2,6-dichlorobenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The dichloro groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(aminomethyl)benzoic acid hydrochloride
- 2,6-dichlorobenzoic acid
- 3-(aminomethyl)phenylboronic acid hydrochloride
Uniqueness
3-(aminomethyl)-2,6-dichlorobenzoic acid hydrochloride is unique due to the presence of both aminomethyl and dichloro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in organic synthesis and pharmaceutical research, making it a valuable tool in scientific investigations.
Properties
CAS No. |
1294497-37-2 |
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Molecular Formula |
C8H8Cl3NO2 |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
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